An In-depth Technical Guide to the Synthesis of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea
An In-depth Technical Guide to the Synthesis of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea, a molecule of interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and relevant biological context.
Synthetic Strategy
The synthesis of the target compound is achieved through a convergent two-step approach. This strategy involves the preparation of two key intermediates, followed by their coupling to form the final urea derivative.
Step 1: Synthesis of Intermediate 1: 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole
This intermediate is synthesized via the cyclization of isonicotinic acid and thiosemicarbazide. A high-yield, solid-phase reaction using a dehydrating agent like phosphorus pentachloride or phosphorus oxychloride is an effective method.
Step 2: Synthesis of Intermediate 2: 4-fluoro-3-(trifluoromethyl)phenyl isocyanate
This reactive intermediate is prepared from 4-fluoro-3-(trifluoromethyl)aniline through treatment with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base.
Step 3: Final Coupling Reaction
The final product is obtained by the reaction of the amino group of 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole with the isocyanate group of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate, forming a stable urea linkage.
Experimental Protocols
Synthesis of 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole
This protocol is adapted from a patented solid-phase synthesis method.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar ratio) |
| Isonicotinic acid | 123.11 | 1.0 |
| Thiosemicarbazide | 91.13 | 1.0 |
| Phosphorus pentachloride | 208.24 | 1.1 |
| 5% Sodium carbonate solution | - | As required |
| DMF/Water (1:2 v/v) | - | For recrystallization |
Procedure:
-
In a dry reaction vessel, thoroughly grind together isonicotinic acid, thiosemicarbazide, and phosphorus pentachloride at room temperature.
-
Allow the mixture to stand until a crude solid product is formed.
-
Transfer the crude product to a beaker and add 5% sodium carbonate solution until the pH of the mixture reaches 8.
-
Filter the resulting white solid precipitate and wash it with water.
-
Dry the solid and recrystallize from a 1:2 mixture of dimethylformamide and water to yield pure 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole. A reported yield for this method is 95.3%.[1]
Physicochemical Data for 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole:
| Property | Value |
| Molecular Formula | C₇H₆N₄S |
| Molecular Weight | 178.21 g/mol |
| Melting Point | 242-248 °C |
| CAS Number | 2002-04-2 |
Synthesis of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate
This protocol is based on a general method for the synthesis of isocyanates from anilines using triphosgene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar ratio) |
| 4-fluoro-3-(trifluoromethyl)aniline | 179.11 | 1.0 |
| Triphosgene | 296.75 | 0.4 |
| Triethylamine | 101.19 | 2.2 |
| Dichloromethane (DCM), anhydrous | - | As solvent |
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphosgene in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 4-fluoro-3-(trifluoromethyl)aniline in anhydrous dichloromethane and add it dropwise to the triphosgene solution.
-
After the addition is complete, add triethylamine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be filtered to remove triethylammonium chloride, and the solvent evaporated under reduced pressure to yield the crude isocyanate.
-
Purification can be achieved by vacuum distillation.
Physicochemical Data for 4-fluoro-3-(trifluoromethyl)phenyl isocyanate:
| Property | Value |
| Molecular Formula | C₈H₃F₄NO |
| Molecular Weight | 205.11 g/mol |
| Boiling Point | 48 °C at 1 mmHg |
| Density | 1.44 g/mL at 25 °C |
| Refractive Index | n20/D 1.461 |
| CAS Number | 139057-86-6 |
Synthesis of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea
This is a general procedure for the formation of a urea from an amine and an isocyanate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar ratio) |
| 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole | 178.21 | 1.0 |
| 4-fluoro-3-(trifluoromethyl)phenyl isocyanate | 205.11 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) | - | As solvent |
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole in an anhydrous solvent such as THF or DCM.
-
Add 4-fluoro-3-(trifluoromethyl)phenyl isocyanate dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by TLC.
-
If a precipitate forms, this is likely the desired product. The solid can be collected by filtration, washed with the solvent, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).
Physicochemical Data for the Final Product:
| Property | Value |
| Molecular Formula | C₁₅H₉F₄N₅OS |
| Molecular Weight | 383.32 g/mol |
| Purity (typical) | >98% |
| CAS Number | 1430213-30-1 |
| Storage | Sealed in dry, 2-8°C |
Visualization of Workflow and Potential Biological Pathway
Caption: Synthetic workflow for the target compound.
Caption: Potential KDR signaling pathway inhibition.
Biological Context
While the specific biological activity of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea is not extensively documented in publicly available literature, it is categorized as a potential inhibitor of DNA/RNA synthesis.[2] Furthermore, structurally related compounds, such as 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea, have been identified as potent inhibitors of Kinase insert Domain-containing Receptor (KDR), also known as VEGFR-2. KDR is a key mediator of angiogenesis, and its inhibition is a validated strategy in anticancer drug discovery. The inhibition of the PI3K/AKT signaling pathway is a downstream effect of KDR inhibition. The structural similarities suggest that the title compound could also exhibit activity as a kinase inhibitor, warranting further investigation into its biological effects.
